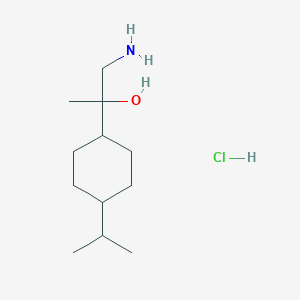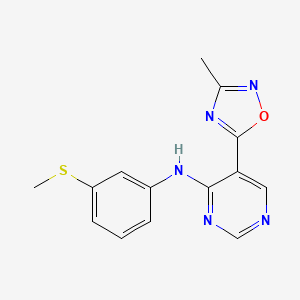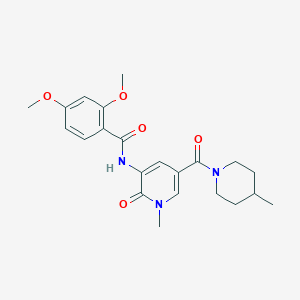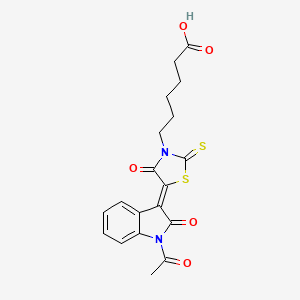![molecular formula C14H15N5O B2894338 4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine CAS No. 3993-22-4](/img/structure/B2894338.png)
4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine” is a complex organic compound . It contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . Indole derivatives, such as this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
The synthesis of “4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine” and similar compounds often involves complex organic reactions . For instance, the synthesis of related triazine derivatives has been achieved through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .Molecular Structure Analysis
The molecular structure of “4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine” is likely to be complex due to the presence of multiple rings and functional groups . The indole nucleus in the compound is aromatic in nature, containing a benzenoid nucleus and 10 π-electrons .Chemical Reactions Analysis
The chemical reactions involving “4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine” are likely to be diverse, given the reactivity of the indole nucleus and other functional groups present in the molecule. Indole derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine” would depend on its specific molecular structure . Indole derivatives are typically crystalline and colorless in nature, with specific odors .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Metabolism and Disposition in Humans
Studies on compounds structurally similar to the specified chemical have focused on their absorption, metabolism, and excretion in humans. For instance, research on BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, showed that after oral administration, the compound was well-absorbed, highly metabolized, and excreted through feces and urine, highlighting the complex metabolic pathways involved in processing these types of compounds (Christopher et al., 2010).
Radioactivity Recovery
Another study on Brivanib Alaninate, a dual inhibitor of vascular endothelial growth factor and fibroblast growth factor signaling pathways, detailed the recovery of radioactivity in feces and urine, indicating significant metabolic transformation of the compound following oral administration to humans (Gong et al., 2011).
Pharmacological Effects
Analgesic and Antidepressant Properties
Research into compounds like Fluradoline (HP 494) has explored their potential analgesic and antidepressant effects. These studies show that such compounds can attenuate various types of pain without the mechanisms associated with opiates, suggesting a unique pathway for pain relief and potential antidepressant effects (Spaulding et al., 1985).
Neurotransmitter Receptors
Investigations have also been conducted on the effects of similar compounds on neurotransmitter receptors, such as the 5-Hydroxytryptamine1A receptor. Studies in this area aim to understand how these compounds interact with neurotransmitter systems in the brain, providing insights into potential therapeutic applications for neurological and psychiatric disorders (Rabiner et al., 2002).
Toxicological and Safety Evaluation
Occupational Exposure Studies
Research on the health effects of occupational exposure to similar compounds, such as vinclozolin, has been conducted to assess potential health risks. These studies help in understanding the safety profile of these chemicals, especially in industrial and laboratory settings (Zober et al., 1995).
Dietary Exposure Assessment
Studies like the analysis of morpholine residues in fruits and juices aim to evaluate the dietary exposure of the population to these compounds, assessing the risk and ensuring food safety (Cao et al., 2019).
Wirkmechanismus
Target of Action
The primary target of 4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine is iron ions . Iron is an indispensable trace element for virtually all living organisms and is involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
This interaction with iron ions is crucial for its biological activity. The compound’s interaction with DNA via non-covalent groove binding and electrostatic interactions has also been reported .
Biochemical Pathways
The compound’s interaction with iron ions can significantly inhibit cancer cell proliferation . This is because rapidly proliferating cancer cells have a higher iron requirement than normal cells . By binding to iron ions, the compound can deplete intracellular iron ion levels, thereby inhibiting cancer cell proliferation .
Result of Action
The compound has shown strong antiproliferative activity in vitro against various cancer cells . It has been found to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the presence of Fe2+ ions can abolish the cytotoxicity of the compound . Therefore, the iron ion concentration in the environment could significantly influence the compound’s action.
Safety and Hazards
The safety and hazards associated with “4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine” would depend on its specific biological activity and the conditions under which it is used. Some indole derivatives have been found to have potent biological activities, which could potentially pose risks if not handled properly .
Zukünftige Richtungen
The future directions for research on “4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine” and similar compounds are likely to be diverse, given the wide range of biological activities exhibited by indole derivatives . These compounds have an immeasurable potential to be explored for newer therapeutic possibilities .
Eigenschaften
IUPAC Name |
4-(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-18-11-5-3-2-4-10(11)12-13(18)15-14(17-16-12)19-6-8-20-9-7-19/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNRJHPIUUALHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-phenyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2894255.png)
![N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2894256.png)
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2894259.png)



![N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide](/img/structure/B2894266.png)

![1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2894270.png)



![2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone](/img/structure/B2894277.png)
